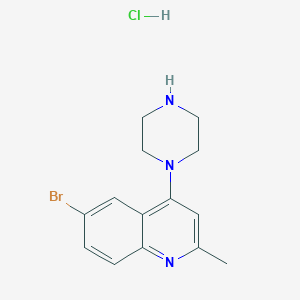

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

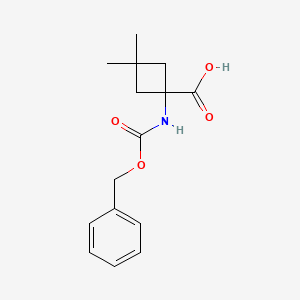

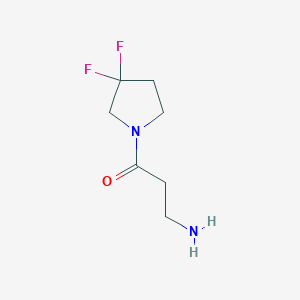

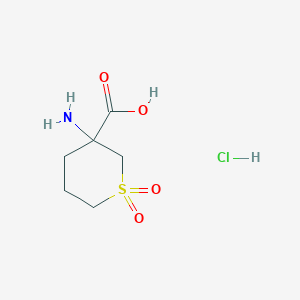

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a unique chemical compound with the molecular formula C14H17BrClN3 . It is a solid form and its molecular weight is 342.662 Da . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride, often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is characterized by the presence of a quinoline ring, which is a heterocyclic compound with wide spectrum of biological properties . The quinoline ring is substituted at the 2nd position with a methyl group and at the 4th position with a piperazin-1-yl group .Chemical Reactions Analysis

Quinazolinone and quinazoline derivatives, including 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride, have been shown to possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . These properties are often attributed to the unique chemical reactions these compounds undergo.Physical And Chemical Properties Analysis

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a solid compound . Its molecular weight is 342.662 Da and its monoisotopic mass is 341.029419 Da .Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry and Pharmacology

The structure of 7-chloro-4-(piperazin-1-yl)quinoline, a close analog of the compound , is a significant scaffold in medicinal chemistry. It has shown diverse pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

2. Structural and Conformational Studies

The title compound N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide provides insights into the piperazine ring's chair conformation and the orientation of the quinoline ring system, contributing to the understanding of molecular structure and interactions (Yuan, Wang, Li, Wang, & Sun, 2011).

3. Synthesis and Modification

Various quinolines substituted by a [4-(N,N-dimethylsulfamoyl)piperazin-1-yl] group, including derivatives of 8-hydroxyquinoline, have been synthesized, demonstrating the compound's versatility and potential for chemical modifications (Depreux, Varlet, Fourmaintraux, & Lesieur, 2000).

4. Pharmacokinetic and Pharmacodynamic Evaluation

The preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, a structurally related compound, was undertaken for pharmacokinetic and pharmacodynamic evaluation, highlighting the importance of these compounds in drug development and assessment (Wang, Fawwaz, & Heertum, 1995).

5. Antimalarial Activity

Compounds containing the piperazin-1-yl-quinoline structure have been investigated for their activity against malaria, showcasing their potential as antimalarial agents (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).

6. Antimicrobial Activity

Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, related to the compound , have shown potential antimicrobial activity, underlining the compound's relevance in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-bromo-2-methyl-4-piperazin-1-ylquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3.ClH/c1-10-8-14(18-6-4-16-5-7-18)12-9-11(15)2-3-13(12)17-10;/h2-3,8-9,16H,4-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDECCUBVQULTGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)N3CCNCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1382675.png)

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)

![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)

![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)